Medetomidine hydrochloride

Description

An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXMEDETOMIDINE.

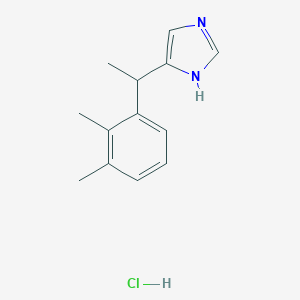

Structure

2D Structure

Properties

IUPAC Name |

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86347-14-0 (Parent) | |

| Record name | Medetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045691 | |

| Record name | Medetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86347-15-1 | |

| Record name | 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Medetomidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medetomidine (B1201911) hydrochloride is a potent and highly selective α2-adrenergic receptor agonist.[1] Its mechanism of action is centered on its ability to bind to and activate α2-adrenergic receptors within the central and peripheral nervous systems.[2][3] This activation initiates a cascade of intracellular events, leading to a reduction in norepinephrine (B1679862) release, which culminates in clinically significant sedative, analgesic, anxiolytic, and muscle relaxant effects.[4][5] Its high selectivity for the α2-receptor over the α1-receptor minimizes undesirable side effects and contributes to a more predictable pharmacological profile compared to less selective agents like xylazine.[4][6] This guide provides a detailed examination of the molecular interactions, signaling pathways, and physiological consequences of medetomidine action, supported by quantitative data and experimental methodologies.

Core Mechanism: α2-Adrenergic Receptor Agonism

Medetomidine exerts its effects by acting as a full agonist at α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) of the Gi/o subtype.[7] The primary consequence of receptor activation is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Key locations and effects of receptor activation:

-

Central Nervous System (CNS): The sedative and anxiolytic effects are primarily mediated by the activation of α2-receptors in the locus coeruleus of the brainstem.[4][6][7] This inhibits the release of norepinephrine, a key neurotransmitter for maintaining arousal and vigilance.[2][6]

-

Spinal Cord: Analgesia is largely produced by stimulating presynaptic and postsynaptic α2-receptors in the dorsal horn of the spinal cord.[4][6] This action inhibits the release of nociceptive neurotransmitters like substance P and glutamate, thereby dampening the transmission of pain signals.[8]

-

Peripheral Nervous System: In the periphery, medetomidine can cause vasoconstriction by activating α2B-receptors on vascular smooth muscle, which can lead to an initial, transient hypertension.[7][8][9]

Quantitative Pharmacological Data

The potency and selectivity of medetomidine are best understood through quantitative analysis of its receptor binding affinity and functional activity.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | α2-Adrenoceptor Ki (nM) | α2/α1 Selectivity Ratio | Reference(s) |

| Medetomidine | 1.08 | 1620:1 | [1][9][10] |

| Detomidine | 1.62 | 260:1 | [6][10] |

| Clonidine | 3.20 | 220:1 | [6][8][10] |

| Xylazine | 194 | 160:1 | [4][6][10] |

Ki (Inhibitory Constant): A measure of binding affinity; a lower Ki value indicates a higher affinity. The Ki for medetomidine was determined via [3H]clonidine displacement in rat brain membrane preparations.[10] Selectivity Ratio: The ratio of affinity for the α2-receptor versus the α1-receptor. A higher ratio indicates greater selectivity for the α2-receptor.[4][6]

Table 2: Functional Potency of α2-Adrenergic Agonists

| Compound | Functional Assay (pD2) | Reference(s) |

| Medetomidine | 9.0 | [10] |

| Detomidine | 8.6 | [10] |

| Clonidine | 8.5 | [10] |

| UK 14,304 | 8.2 | [10] |

| Xylazine | 7.1 | [10] |

pD2: The negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). A higher pD2 value indicates greater potency. This data is from an electrically stimulated mouse vas deferens preparation, measuring the inhibition of the twitch response.[10]

Signaling Pathways and Visualizations

Upon binding, medetomidine stabilizes the α2-adrenergic receptor in an active conformation, facilitating its coupling to inhibitory Gi/o proteins. This initiates a critical signaling cascade.

Primary Signaling Cascade

-

Receptor Activation: Medetomidine binds to the α2-adrenergic receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

G-Protein Dissociation: The Gi protein dissociates into its Gαi and Gβγ subunits.

-

Downstream Effects:

-

The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase .

-

Inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels.

-

The Gβγ subunit can directly modulate ion channels, notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

-

Key Experimental Protocols

The characterization of medetomidine's mechanism of action relies on standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (medetomidine) for a specific receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes containing the α2-adrenergic receptors from a suitable tissue source (e.g., rat cerebral cortex) or a cell line expressing the receptor.[10][11][12]

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for α2-receptors or [3H]prazosin for α1-receptors) and varying concentrations of the unlabeled competitor drug (medetomidine).[10][11]

-

Equilibrium: Allow the reaction to reach binding equilibrium (e.g., 60 minutes at 30°C).[11]

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters.[11][12]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor drug. Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional cAMP Assay for Gi-Coupled Receptors

This assay measures the functional consequence of receptor activation—the inhibition of cAMP production.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO cells) stably or transiently expressing the α2-adrenergic receptor.[13]

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin (B1673556) to elevate basal cAMP levels. This is necessary to observe an inhibitory effect.[13][14]

-

Agonist Addition: Add varying concentrations of the α2-agonist (medetomidine) to the cells.

-

Incubation: Incubate for a defined period to allow for the agonist to inhibit adenylyl cyclase and reduce cAMP levels.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration.[15] This is often done using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, where endogenous cAMP competes with a labeled cAMP analog for binding to a specific antibody.[15][16][17]

-

Data Analysis: Plot the cAMP levels against the agonist concentration to generate a dose-response curve and determine the EC50 or IC50 value, which reflects the potency of the agonist in the functional pathway.[13]

Conclusion

Medetomidine hydrochloride's mechanism of action is a well-defined example of selective α2-adrenergic agonism. Its high affinity and selectivity for the α2-receptor, coupled with its potency as a full agonist, drive a Gi-mediated signaling cascade that effectively suppresses noradrenergic neurotransmission. This leads to the reliable and dose-dependent sedation, analgesia, and anxiolysis observed in clinical applications.[1][6] The quantitative data from binding and functional assays provide a solid framework for understanding its pharmacological profile and for the development of future therapeutic agents targeting the adrenergic system.

References

- 1. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. VASG Alpha-2 Agonists [vasg.org]

- 5. bloomtechz.com [bloomtechz.com]

- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

Medetomidine Hydrochloride Pharmacokinetics in Rodents: An In-depth Technical Guide

This guide provides a comprehensive overview of the pharmacokinetics of medetomidine (B1201911) hydrochloride across various rodent species. Designed for researchers, scientists, and drug development professionals, this document consolidates key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological and procedural pathways.

Introduction

Medetomidine is a potent and highly selective α2-adrenergic receptor agonist widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1] It is a racemic mixture of two stereoisomers: dexmedetomidine, the pharmacologically active enantiomer, and levomedetomidine.[2] In preclinical research, particularly in studies involving rodents, medetomidine is an essential tool for chemical restraint and anesthesia. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for designing effective and reproducible experimental protocols, ensuring animal welfare, and accurately interpreting study outcomes. This guide aims to provide a detailed technical resource on the pharmacokinetics of medetomidine hydrochloride in common laboratory rodent species.

Mechanism of Action

Medetomidine exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors.[1] This activation inhibits the release of norepinephrine (B1679862) from presynaptic neurons in the central and peripheral nervous systems, leading to a decrease in sympathetic tone.[3] The sedative and hypnotic effects are primarily mediated by α2-receptors in the locus coeruleus of the brainstem, while the analgesic effects are attributed to receptor activation in the spinal cord.[3]

Below is a diagram illustrating the signaling pathway of medetomidine at the α2-adrenergic receptor.

Pharmacokinetic Profiles in Rodents

The pharmacokinetic parameters of medetomidine can vary significantly between different rodent species and are influenced by the route of administration. The following table summarizes key pharmacokinetic data for this compound in rats and mice. Data for guinea pigs and hamsters are limited, primarily focusing on anesthetic doses rather than detailed pharmacokinetic parameters.

| Parameter | Rat | Mouse | Guinea Pig | Hamster |

| Dose | 80 µg/kg SC[1] | 1 mg/kg IP | 0.5 mg/kg IM | 0.15 mg/kg IM[4] |

| Cmax (Maximum Concentration) | - | - | - | - |

| Tmax (Time to Maximum Concentration) | ~30 min[1] | - | - | - |

| t½ (Elimination Half-Life) | 1.09 h[1] | - | - | - |

| Vd (Volume of Distribution) | 8.2 L/kg[1] | - | - | - |

| CL (Clearance) | 88.5 mL/min/kg[1] | - | - | - |

| Bioavailability | - | - | - | - |

| Protein Binding | ~85%[5] | - | - | - |

| Primary Route of Metabolism | Hepatic (Hydroxylation)[1] | Hepatic | - | - |

| Primary Route of Excretion | Renal, with significant fecal excretion[1] | Renal | - | - |

Note: Data for guinea pigs and hamsters are largely unavailable in the public domain. The provided doses reflect common anesthetic protocols.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. The following sections outline typical methodologies for in vivo rodent pharmacokinetic studies of medetomidine.

Animal Models

-

Species: Sprague-Dawley or Wistar rats, C57BL/6 or BALB/c mice are commonly used.

-

Health Status: Animals should be healthy, specific-pathogen-free (SPF), and acclimated to the facility for at least one week prior to the study.

-

Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study protocol.

Drug Administration

The choice of administration route significantly impacts the pharmacokinetic profile. Common routes for medetomidine administration in rodents include:

-

Intravenous (IV): Typically administered via the tail vein in rats and mice. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

-

Subcutaneous (SC): Injected into the loose skin over the back or flank. This is a common route for sustained absorption.[6]

-

Intraperitoneal (IP): Injected into the lower abdominal quadrant. This route offers rapid absorption, though it can be more variable than IV administration.[7]

-

Intramuscular (IM): Injected into the quadriceps or gluteal muscles.

Blood Sampling

Serial blood sampling is performed to characterize the plasma concentration-time profile of medetomidine. The timing of sample collection should be designed to capture the absorption, distribution, and elimination phases.

-

Sampling Sites:

-

Sample Collection: Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Quantification of medetomidine in plasma is typically performed using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][11]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.[10]

-

Chromatography: Reversed-phase chromatography is commonly used to separate medetomidine from other plasma components.

-

Mass Spectrometry: A tandem mass spectrometer is used for sensitive and selective detection and quantification of medetomidine.

The following diagram illustrates a typical experimental workflow for a rodent pharmacokinetic study.

Conclusion

This technical guide provides a foundational understanding of this compound pharmacokinetics in rodent species. The data and protocols presented herein are intended to assist researchers in the design and execution of scientifically sound and ethically responsible animal studies. While comprehensive pharmacokinetic data is readily available for rats, further research is needed to fully characterize the ADME properties of medetomidine in other rodent species such as mice, guinea pigs, and hamsters. Such studies will contribute to the refinement of anesthetic protocols and enhance the quality of preclinical research.

References

- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.fiu.edu [research.fiu.edu]

- 5. awionline.org [awionline.org]

- 6. research.uga.edu [research.uga.edu]

- 7. research.vt.edu [research.vt.edu]

- 8. Non-Terminal Blood Sampling Techniques in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats [mdpi.com]

An In-depth Technical Guide to the Alpha-2 Adrenoceptor Binding Affinity of Medetomidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of medetomidine (B1201911) hydrochloride at alpha-2 adrenergic receptors. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the quantitative pharmacology, experimental methodologies, and cellular signaling pathways associated with this potent and selective alpha-2 adrenoceptor agonist.

Quantitative Pharmacology of Medetomidine Hydrochloride

This compound is a high-affinity agonist for alpha-2 adrenoceptors, demonstrating significant selectivity over alpha-1 adrenoceptors. Its binding affinity has been characterized across various receptor subtypes using radioligand binding assays.

Binding Affinity (Ki) at Alpha-2 Adrenoceptor Subtypes

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for medetomidine at the four recognized alpha-2 adrenoceptor subtypes are summarized in the table below.

| Alpha-2 Adrenoceptor Subtype | Ki (nM) | Reference |

| α2A | 3.89 | [1] |

| α2B | 7.40 | [1] |

| α2C | 12.3 | [1] |

| α2D | 0.76 | [1] |

Note: The α2D adrenoceptor is a rodent-specific subtype that is pharmacologically similar to the human α2A adrenoceptor.

In another study using rat brain membrane preparations, medetomidine demonstrated a high affinity with a Ki value of 1.08 nM, as determined by the displacement of the radioligand [3H]clonidine.[2]

Selectivity Profile

Medetomidine exhibits a remarkable selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. This high selectivity is a key factor in its pharmacological profile, contributing to its specific sedative and analgesic effects with fewer side effects associated with alpha-1 receptor activation.

| Receptor Selectivity | Ratio | Reference |

| α2 / α1 | 1620 | [2][3] |

This selectivity ratio is significantly higher than that of other alpha-2 agonists like clonidine, which has an α2/α1 selectivity ratio of 220.[3]

Functional Potency (pD2)

The pD2 value is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal response), and it serves as a measure of the agonist's potency in a functional assay.

| Tissue Preparation | Agonist Effect | pD2 Value | Reference |

| Electrically stimulated mouse vas deferens | Inhibition of twitch response | 9.0 | |

| Equine saphenous vein | Biphasic contractile response | 8.2 (pD21) and 5.7 (pD22) | [4] |

These values indicate that medetomidine is a highly potent agonist in functional tissue preparations.

Alpha-2 Adrenoceptor Signaling Pathway

Alpha-2 adrenoceptors are members of the G-protein coupled receptor (GPCR) superfamily. They are primarily coupled to the inhibitory G-protein, Gi. The activation of this signaling cascade by an agonist like medetomidine leads to a series of intracellular events that ultimately result in the physiological effects of the drug.

The key steps in the alpha-2 adrenoceptor signaling pathway are as follows:

-

Agonist Binding: Medetomidine binds to the alpha-2 adrenoceptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP).

-

G-Protein Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Decrease in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent modulation of downstream effector proteins, resulting in the cellular response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of medetomidine at alpha-2 adrenoceptors.

Cell Membrane Preparation

This protocol describes the preparation of cell membranes from cultured cells expressing the alpha-2 adrenoceptor of interest.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dounce homogenizer or mechanical homogenizer

-

High-speed centrifuge

Procedure:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

-

Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

-

Homogenize the cells on ice using a Dounce homogenizer or a mechanical homogenizer until approximately 90% of the cells are lysed.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.

-

Repeat the high-speed centrifugation step to wash the membranes.

-

Resuspend the final membrane pellet in a suitable buffer for storage at -80°C.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of medetomidine by measuring its ability to compete with a radiolabeled ligand for binding to the alpha-2 adrenoceptor.

Materials:

-

Prepared cell membranes expressing the alpha-2 adrenoceptor

-

Radioligand (e.g., [3H]clonidine or [3H]rauwolscine)

-

Unlabeled this compound (competitor)

-

Non-specific binding control (e.g., high concentration of an unlabeled antagonist like phentolamine)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of medetomidine.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of medetomidine to generate a competition curve.

-

Determine the IC50 value (the concentration of medetomidine that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the alpha-2 adrenoceptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit.

Materials:

-

Prepared cell membranes expressing the alpha-2 adrenoceptor

-

[³⁵S]GTPγS

-

GDP (Guanosine diphosphate)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine cell membranes, GDP, and the various concentrations of medetomidine.

-

Pre-incubate the plate on ice for 15-20 minutes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of medetomidine to generate a dose-response curve.

-

Determine the EC50 and Emax (maximum effect) values from the curve using non-linear regression.

cAMP Functional Assay

This assay measures the ability of medetomidine to inhibit the production of cyclic AMP (cAMP), a key second messenger in the alpha-2 adrenoceptor signaling pathway.

Materials:

-

Whole cells expressing the alpha-2 adrenoceptor

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the different concentrations of medetomidine for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of medetomidine to generate an inhibition curve.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound is a highly potent and selective alpha-2 adrenoceptor agonist with a well-defined binding profile and functional activity. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of its interaction with the various alpha-2 adrenoceptor subtypes and the downstream signaling consequences is crucial for the rational design and development of novel therapeutics targeting this important receptor system.

References

- 1. The clinical efficacy of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The actions of medetomidine may not be mediated exclusively by alpha 2-adrenoceptors in the equine saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of Medetomidine Hydrochloride

Medetomidine (B1201911) hydrochloride is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2] Its pharmacologically active enantiomer, dexmedetomidine (B676), is also approved for human use in clinical settings for sedation and analgesia.[1][2] The growing interest in α2-adrenergic agonists for various therapeutic applications has spurred research into the synthesis of medetomidine, its derivatives, and the elucidation of its mechanism of action. This guide provides a comprehensive overview of the synthesis of medetomidine hydrochloride, the preparation of its active enantiomer, the exploration of its derivatives, and its underlying signaling pathways.

I. Synthesis of this compound

The synthesis of medetomidine has evolved since its initial disclosure, with newer methods aiming to improve overall yield, reduce the use of hazardous reagents, and enhance scalability.[3]

A. Original Synthetic Route

The first synthesis of this compound was reported by the Finnish company Farmos Group Ltd.[1][3] This method involved sequential Grignard reactions to produce a tertiary alcohol, which was subsequently dehydrated and hydrogenated to yield medetomidine.[1][3] The overall yield for this process was reported to be 17%.[1][3]

B. Commercially Viable Synthesis

A more recent and commercially viable approach combines a Kumada cross-coupling reaction for C-C bond formation with a classical Weidenhagen reaction for the imidazole (B134444) ring formation.[4][5] This method synthesizes 3-(2,3-dimethylphenyl)butan-2-one in a one-pot manner through the cross-coupling of 2-(1-bromoethyl)-2-methyl-1,3-dioxolane and 2,3-dimethylphenyl magnesium bromide, followed by deprotection.[4][5] A significant advancement in this process is the use of nonhazardous complexons in the Weidenhagen reaction, which results in a final product with less than 10 ppm of residual metals.[5]

C. Alternative Synthetic Strategies

Other synthetic routes have also been developed. One such method utilizes 1-trityl imidazole-4-formaldehyde and 2,3-dimethyl phenyl magnesium bromide in a nucleophilic addition reaction, followed by the generation of an olefin using a phosphoylide and subsequent hydrogenation to obtain medetomidine.[6] Another approach starts from 2,3-dimethylbromobenzene and employs a series of Grignard reactions.[7]

Experimental Protocol: Hydrogenation of 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole to Medetomidine[7]

This protocol details the final hydrogenation step to produce medetomidine.

-

Reaction Setup: In a 2-liter beaker, mix 80.0 g (0.406 mol) of 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole with 800 mL of methanol. Transfer this mixture to a stirred laboratory autoclave.

-

Catalyst Preparation: Weigh 1.9 g of 5% Palladium on carbon (Pd/C) catalyst and suspend it in 25 mL of water. Immediately add this suspension to the autoclave.

-

Hydrogenation:

-

Close the autoclave and flush it twice with hydrogen gas to a pressure of 0.21 x 10^6 Pa.

-

Supply hydrogen to the autoclave to maintain a pressure of 0.21 x 10^6 Pa.

-

Stir the reaction mixture and warm it to 44-46°C over 20-25 minutes.

-

The hydrogenation is complete when hydrogen absorption ceases, and the pressure inside the autoclave remains constant. The typical reaction time is 1.5 hours.

-

-

Work-up:

-

After hydrogenation, flush the autoclave with nitrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the autoclave and the catalyst with 200 mL of methanol.

-

Remove the solvent from the combined filtrate by distillation under reduced pressure.

-

-

Salt Formation:

-

Add 350 mL of 4 M hydrochloric acid to the distillation residue at a temperature of 38 to 42°C.

-

Stir the mixture for 30 minutes without cooling.

-

Cool the reaction mixture to -5 to -10°C for 2 to 2.5 hours to induce precipitation.

-

-

Isolation:

-

Separate the precipitate by filtration.

-

Dry the obtained 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride hydrate (B1144303) at ambient temperature for 15 to 17 hours.

-

Quantitative Data: Synthesis of this compound

| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |

| Hydrogenation and Salt Formation | 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | This compound Hydrate | 1. H₂, 5% Pd/C, Methanol, 44-46°C, 1.5 h2. 4 M HCl, -5 to -10°C | 89-98% | [7] |

| Overall Yield (Original Synthesis) | N/A | This compound | Sequential Grignard reactions, dehydration, hydrogenation | 17% | [1][3] |

II. Synthesis of Dexthis compound

Dexmedetomidine, the (S)-enantiomer of medetomidine, is the pharmacologically active isomer.[1] Its synthesis primarily involves the resolution of the racemic medetomidine mixture.

Experimental Protocol: Resolution of Medetomidine[6]

This protocol describes the resolution of racemic medetomidine using L-tartaric acid.

-

Dissolution: Add 2.4 g of medetomidine to 60 mL of isopropanol. Stir and heat the mixture to 65°C.

-

Resolving Agent Addition: Add 0.9 g of L-tartaric acid, washed with isopropanol.

-

Crystallization: Heat the mixture to reflux with stirring until the solution becomes clear. Cool the solution to 5°C and maintain this temperature while stirring for 3 hours to induce crystallization.

-

Isolation and Purification:

-

Filter the mixture and wash the filter cake with cold absolute ethanol (B145695).

-

Dry the product at 50°C under reduced pressure to a constant weight.

-

Refine the product by recrystallizing it three times from 40 times its volume of absolute ethanol to obtain dexmedetomidine L-tartrate.

-

-

Conversion to Hydrochloride Salt:

-

Add water and dichloromethane (B109758) to the dexmedetomidine L-tartrate.

-

Add aqueous sodium hydroxide (B78521) dropwise, keeping the temperature below 30°C.

-

Allow the layers to separate and collect the organic phase.

-

Wash and dry the organic phase.

-

Add ethyl acetate (B1210297) and stir.

-

Add ethyl acetate containing hydrogen chloride dropwise.

-

Purify and dry the resulting solid to obtain dexthis compound.

-

Quantitative Data: Synthesis of Dexthis compound

| Step | Starting Material | Product | Yield | Purity (Isomer) | Reference |

| Resolution | Medetomidine | Dexmedetomidine L-tartrate | 42.09% | ≤ 0.05% | [6] |

| Salt Formation | Dexmedetomidine L-tartrate | Dexthis compound | 95.64% | N/A | [6] |

III. Medetomidine Derivatives and Structure-Activity Relationships (SAR)

The development of medetomidine analogs has been aimed at understanding the structural requirements for α2-adrenergic activity and potentially improving selectivity and potency.

Limited structure-activity relationship (SAR) data is publicly available. However, some key findings have been published. For instance, replacing the 2,3-dimethylphenyl group of medetomidine with a 1-naphthalene moiety resulted in equipotent activity in a human platelet aggregation assay, while a 2-naphthalene group showed improved activity.[1] Generally, the R-enantiomers of the 2-naphthalene analogs were less potent α2-AR agonists than their S-counterparts.[1] Furthermore, des-methyl versions of 1-naphthalene-substituted compounds exhibited increased α2/α1 selectivity.[1] The conformational flexibility of these analogs appears to be crucial for their adrenergic activities.[8]

Quantitative Data: Selectivity of α2-Adrenergic Agonists

| Compound | α2/α1 Selectivity Ratio | Reference |

| Medetomidine | 1620 | [1] |

| Xylazine | 160 | [1] |

| Clonidine | 220 | [1] |

IV. Signaling Pathways of Medetomidine

Medetomidine exerts its effects by acting as a selective agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[1][9]

Upon binding of medetomidine to the α2-receptor, the following intracellular signaling cascade is initiated:

-

G-protein Activation: The Gi/o protein is activated, causing the dissociation of its αi and βγ subunits.[9]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (camp).[1][9]

-

Modulation of Ion Channels:

These molecular events culminate in the physiological effects of medetomidine, which include sedation, analgesia, and muscle relaxation, primarily through the inhibition of norepinephrine (B1679862) release in the central nervous system.[1]

Medetomidine Signaling Pathway

V. Experimental Protocols and Workflows

Experimental Protocol: Receptor Binding Assay[9]

This protocol is used to determine the binding affinity of a compound, such as medetomidine, for a specific receptor.

Objective: To determine the inhibition constant (Ki) of medetomidine for α2-adrenergic receptors.

Materials:

-

Rat brain membrane preparations (as a source of α2-adrenergic receptors)

-

Radioligand (e.g., [3H]clonidine)

-

Increasing concentrations of unlabeled medetomidine

-

Incubation buffer

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Incubation: Incubate the rat brain membrane preparations with a fixed concentration of the radioligand ([3H]clonidine).

-

Competition: Add increasing concentrations of unlabeled medetomidine to compete with the radioligand for binding to the α2-receptors.

-

Equilibration: Allow the mixture to incubate until equilibrium is reached.

-

Separation: Separate the bound and unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the amount of bound radioligand on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of medetomidine that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

-

Receptor Binding Assay Workflow

VI. Conclusion

The synthesis of this compound and its derivatives remains an active area of research, driven by the clinical importance of this class of α2-adrenergic agonists. Advances in synthetic methodologies have led to more efficient and commercially viable production processes. The resolution of dexmedetomidine is crucial for obtaining the therapeutically active enantiomer. Furthermore, the study of medetomidine's signaling pathways and the structure-activity relationships of its analogs continue to provide valuable insights for the design of new and improved therapeutic agents targeting the α2-adrenergic system.

References

- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classics in Chemical Neuroscience: Medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation - American Chemical Society - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Medetomidine Hydrochloride: A Comprehensive Selectivity Profile

Medetomidine (B1201911) hydrochloride is a potent and highly selective α2-adrenergic receptor agonist, utilized extensively in veterinary medicine for its sedative and analgesic properties. Its pharmacological effects are primarily mediated through its high affinity for α2-adrenoceptors, while demonstrating significantly lower affinity for α1-adrenoceptors and negligible interaction with other neurotransmitter receptors. This in-depth technical guide provides a detailed overview of the selectivity profile of medetomidine, including quantitative binding affinity and functional data, experimental methodologies, and relevant signaling pathways.

Receptor Binding Affinity

The selectivity of medetomidine is most clearly demonstrated by comparing its binding affinity (Ki) for α2-adrenergic receptors versus α1-adrenergic receptors. Radioligand binding assays are the standard method for determining these values.

Data Presentation: Adrenergic Receptor Binding Affinity of Medetomidine

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2-Adrenergic | [3H]clonidine | Rat brain membranes | 1.08 | [1][2] |

| α1-Adrenergic | [3H]prazosin | Rat brain membranes | 1750 | [1][2] |

Selectivity Ratio (α1 Ki / α2 Ki): 1620-fold[1][2][3]

Medetomidine exhibits a profound selectivity for α2-adrenoceptors over α1-adrenoceptors, a characteristic that is approximately 5-10 times greater than that of other α2-agonists like clonidine (B47849) and xylazine (B1663881).[1]

α2-Adrenergic Receptor Subtype Affinity

Off-Target Receptor Screening

Comprehensive screening has demonstrated that medetomidine has negligible affinity for a wide range of other neurotransmitter receptors, highlighting its high specificity.

| Receptor Family | Receptors Screened | Result | Reference |

| Adrenergic | β1, β2 | No affinity or effects | [1] |

| Histaminergic | H1, H2 | No affinity or effects | [1] |

| Serotonergic | 5-HT1, 5-HT2 | No affinity or effects | [1] |

| Cholinergic | Muscarinic | No affinity or effects | [1] |

| Dopaminergic | Dopamine | No affinity or effects | [1] |

| Tryptaminergic | Tryptamine | No affinity or effects | [1] |

| GABAergic | GABA | No affinity or effects | [1] |

| Opioidergic | Opiate | No affinity or effects | [1] |

| Benzodiazepine | Benzodiazepine | No affinity or effects | [1] |

Functional Activity

The functional potency of medetomidine as an agonist is determined through various in vitro and in vivo assays that measure the biological response following receptor activation.

Data Presentation: Functional Potency of Medetomidine

| Assay | Receptor | Tissue/Cell Line | Parameter | Value | Reference |

| Electrically Stimulated Twitch Response | α2-Adrenergic | Mouse vas deferens | pD2 | 9.0 | [1] |

| cAMP Accumulation Assay | α2A-Adrenergic | HEK293 cells | - | Concentration-dependent decrease | [6] |

| cAMP Accumulation Assay | α2B-Adrenergic | HEK293 cells | - | No effect | [6] |

The pD2 value of 9.0 in the mouse vas deferens assay indicates that medetomidine is a potent full agonist at α2-adrenoceptors.[1] Functional assays in HEK293 cells further elucidate its activity at specific subtypes, showing a concentration-dependent decrease in cAMP accumulation upon activation of α2A-adrenoceptors, consistent with Gi coupling.[6] Interestingly, in the same study, medetomidine did not affect cAMP accumulation in cells expressing α2B-adrenoceptors.[6]

Experimental Protocols

The following sections detail the methodologies typically employed to determine the selectivity profile of a compound like medetomidine.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of medetomidine for different receptor subtypes.

Principle: This is a competitive binding assay where the ability of unlabeled medetomidine to displace a specific radiolabeled ligand from its receptor is measured. The concentration of medetomidine that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.

Typical Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat brain) or cultured cells expressing the target receptor (e.g., HT29 cells for α2A) are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [3H]clonidine for α2-receptors, [3H]prazosin for α1-receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled medetomidine are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value is determined from the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional effect of medetomidine on G-protein coupled receptor activation.

Principle: α2-Adrenergic receptors are coupled to the inhibitory G-protein (Gi). Activation of these receptors by an agonist like medetomidine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Typical Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured and transfected with a plasmid encoding the specific α2-adrenoceptor subtype (e.g., α2A).

-

Cells are also co-transfected with a reporter plasmid (e.g., pGloSensor-22F cAMP plasmid) that produces a luminescent signal in response to changes in cAMP levels.

-

-

Assay Procedure:

-

The transfected cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

-

Increasing concentrations of medetomidine are added to the cells.

-

The cells are incubated to allow for receptor activation and subsequent changes in cAMP levels.

-

-

Detection and Analysis:

-

A substrate for the reporter enzyme is added, and the luminescence is measured.

-

A decrease in luminescence indicates a decrease in cAMP levels, confirming agonist activity at the Gi-coupled receptor.

-

The concentration-response curve is plotted to determine the potency of medetomidine.

-

Signaling Pathway

Medetomidine exerts its effects by activating the α2-adrenergic receptor signaling pathway.

Caption: α2-Adrenergic Receptor Signaling Pathway.

Upon binding of medetomidine to the α2-adrenoceptor, the associated inhibitory G-protein (Gi) is activated. The α-subunit of the Gi protein dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA). The downstream effects of this cascade include the inhibition of neurotransmitter release from presynaptic terminals, which is the primary mechanism for the sedative and analgesic effects of medetomidine.

References

- 1. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. VASG Alpha-2 Agonists [vasg.org]

- 4. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Medetomidine Hydrochloride: An In-depth Technical Guide on its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine (B1201911) hydrochloride is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2] Its mechanism of action is primarily centered on the modulation of neurotransmitter release in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the effects of medetomidine on the release of key neurotransmitters, including norepinephrine, dopamine, and serotonin. It details the underlying signaling pathways, presents quantitative data from key studies in a structured format, and outlines the experimental protocols used to elucidate these effects.

Core Mechanism of Action: α2-Adrenergic Receptor Agonism

Medetomidine exerts its pharmacological effects by binding to and activating α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors that, upon activation, initiate an intracellular signaling cascade leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity.[3] This ultimately results in a decrease in neuronal firing and a reduction in the release of various neurotransmitters.[4]

Medetomidine exhibits remarkable selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of 1620:1.[2][3][5] This high selectivity contributes to its potent sedative and analgesic effects with fewer of the side effects associated with less selective α2-agonists.[2]

Signaling Pathway of Medetomidine at the Presynaptic Terminal

The primary mechanism by which medetomidine inhibits neurotransmitter release is through the activation of presynaptic α2-autoreceptors. The binding of medetomidine to these receptors on noradrenergic neurons triggers a negative feedback loop, reducing the synthesis and release of norepinephrine.

References

- 1. nbinno.com [nbinno.com]

- 2. VASG Alpha-2 Agonists [vasg.org]

- 3. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Medetomidine Hydrochloride: A Technical Guide to Its Discovery and Development

Abstract

Medetomidine (B1201911) hydrochloride is a potent and highly selective α2-adrenergic receptor agonist, renowned for its sedative, analgesic, and anxiolytic properties.[1][2] Initially developed for veterinary medicine, its pharmacologically active enantiomer, dexmedetomidine (B676), has found significant application in human clinical settings for sedation in intensive care and procedural contexts.[1][2] This guide provides a comprehensive overview of the history, chemical synthesis, structure-activity relationships, and pharmacological profile of medetomidine. It details its mechanism of action through G-protein coupled α2-adrenoceptors, summarizes key preclinical and clinical findings, and presents relevant experimental protocols. Quantitative data are compiled for clarity, and critical pathways are visualized to offer an in-depth resource for researchers and drug development professionals.

Discovery and Chemical Synthesis

Historical Context and Discovery

Medetomidine, chemically known as (±)-4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole, was first disclosed in a patent by the Finnish company Farmos Group Ltd. in 1981.[1] The initial research explored a series of substituted imidazoles for antihypertensive and other properties.[1] Marketed under the brand name Domitor, it was first launched in Europe in 1987 for veterinary use.[1] Orion Pharmaceuticals, after merging with Farmos Group Ltd., continued its development, leading to FDA approval in 1996 for use in dogs.[1] Medetomidine is a racemic mixture of two stereoisomers: the pharmacologically active S-enantiomer, dexmedetomidine, and the inactive R-enantiomer, levomedetomidine.[3][4]

Chemical Synthesis

The original synthesis patented by Farmos Group Ltd. involved a multi-step process. A key method described the use of sequential Grignard reactions to produce a tertiary alcohol, which was subsequently dehydrated and hydrogenated to yield the final medetomidine product.[1] Other reported synthetic routes have aimed to improve efficiency and yield, often starting from commercially accessible materials like 2,3-dimethylbenzoic acid and constructing the imidazole (B134444) ring during the synthesis process.[5][6]

The resolution of the racemic mixture to isolate the active enantiomer, dexmedetomidine, was a significant advancement. This was initially achieved through multiple recrystallizations of racemic medetomidine with (+)-tartaric acid.[1] Subsequent methods have focused on catalytic enantioselective hydrogenation to produce dexmedetomidine stereoselectively.[1]

Pharmacology

Mechanism of Action: α2-Adrenergic Agonism

Medetomidine exerts its effects by acting as a potent and selective agonist at α2-adrenergic receptors (α2-ARs), which are G-protein coupled receptors of the Gi/o subtype.[1] There are three main isoforms of this receptor: α2A, α2B, and α2C.[1] The sedative, analgesic, and anxiolytic effects are primarily mediated by α2A- and α2C-ARs located within the central nervous system (CNS).[1] Specifically, agonism at these receptors in the locus coeruleus inhibits the release of norepinephrine (B1679862), leading to a decrease in sympathetic tone and resulting in sedation.[1][7] The vasopressor effects are attributed to the activation of α2B-ARs found on vascular smooth muscle.[1]

Upon agonist binding, the Gi-protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream signaling events that produce the physiological effects of the drug.[1]

Pharmacodynamics

The primary pharmacodynamic effects of medetomidine are dose-dependent sedation, analgesia, muscle relaxation, and anxiolysis.[1][8][9]

-

Cardiovascular: Administration typically causes an initial, transient increase in blood pressure due to peripheral vasoconstriction, followed by a more sustained period of hypotension and bradycardia (decreased heart rate).[8][10]

-

Respiratory: A decrease in respiratory rate is commonly observed.[8]

-

Other Effects: Other reported effects include hypothermia, vomiting during induction, and occasional muscle jerks.[8][11]

Medetomidine is distinguished by its high selectivity for α2- over α1-adrenoceptors. This high selectivity ratio contributes to more profound sedation and analgesia compared to less selective agents like xylazine (B1663881) and clonidine.[1][12]

Table 1: Adrenoceptor Selectivity of α2-Agonists

| Compound | α2/α1 Selectivity Ratio | Reference |

|---|---|---|

| Medetomidine | 1620 | [1][12][13] |

| Clonidine | 220 | [1][12] |

| Xylazine | 160 |[1] |

Pharmacokinetics

Medetomidine is rapidly absorbed and distributed following administration, demonstrating high penetration into the brain.[1] It is primarily metabolized in the liver through hydroxylation by cytochrome P450 (CYP) enzymes, and its metabolites are mainly excreted via the kidneys.[1][3]

Table 2: Pharmacokinetic Parameters of Medetomidine in Preclinical Species (Single Subcutaneous Dose)

| Species | Dose | Volume of Distribution (Vd) | Clearance (CL) | Elimination Half-life (t½) | Reference |

|---|---|---|---|---|---|

| Rat | 80 µg/kg | 8.2 L/kg | 88.5 mL/min/kg | 1.09 h | [1] |

| Dog | 80 µg/kg | 2.8 L/kg | 27.5 mL/min/kg | 0.97 h | [1] |

| Cat | 80 µg/kg | 3.5 L/kg | 33.4 mL/min/kg | 1.6 h |[1] |

The pharmacokinetics of dexmedetomidine and racemic medetomidine are similar, while the inactive enantiomer, levomedetomidine, is cleared more rapidly.[14]

Preclinical and Clinical Development

Preclinical Studies

Preclinical research in various animal models, including rats, dogs, and cats, established the dose-dependent sedative and analgesic efficacy of medetomidine.[1][8] These studies were crucial for determining optimal dosing ranges for veterinary use, which are generally 10-80 µg/kg for dogs and 50-150 µg/kg for cats.[8] It was also found that at doses higher than the recommended range, the duration of the effect is prolonged without a significant increase in the depth of sedation.[8] Studies demonstrated its utility as a preanesthetic agent, significantly reducing the required dose of general anesthetics like halothane (B1672932) and propofol.[7][8]

Clinical Development and Use

While medetomidine itself is primarily used in veterinary medicine, its active enantiomer, dexmedetomidine, was approved by the FDA for human use in 1999 for the sedation of intensive care unit (ICU) patients.[1] Clinical trials have shown that dexmedetomidine effectively sedates patients while allowing them to be easily aroused, reduces the need for rescue analgesia, and has a favorable respiratory profile compared to other sedatives.[1] Its indications have expanded to include procedural sedation in non-intubated patients.[1] Early human studies with racemic medetomidine found that intravenous doses were well-tolerated and produced dose-dependent reductions in norepinephrine levels, blood pressure, and heart rate, along with sedative effects.[1][12]

Key Experimental Protocols

Receptor Binding Affinity Assay

This protocol is used to determine the affinity and selectivity of a compound for specific receptor subtypes.

Objective: To quantify the binding affinity (Ki) of medetomidine for α2-adrenergic receptors compared to α1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Tissues or cell lines expressing a high density of the target receptor (e.g., HT-29 cells for α2A) are homogenized and centrifuged to isolate cell membranes.[15]

-

Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [3H]-MK-912 for α2-receptors).[15]

-

Competitive Inhibition: A range of concentrations of the unlabeled test compound (medetomidine) is added to the incubation mixture to compete with the radioligand for receptor binding sites.

-

Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Sedation Assessment in Rodents

This protocol is used to evaluate the sedative effects of a compound in a preclinical model.

Objective: To determine the dose-dependent sedative effect of medetomidine hydrochloride in rats.

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory environment for at least one week before the experiment.

-

Baseline Activity: On the day of the experiment, animals are placed in individual cages equipped with an automated activity monitoring system (e.g., infrared beams) to measure baseline locomotor activity for a 30-minute period.

-

Drug Administration: Animals are divided into groups and receive an intraperitoneal (IP) or subcutaneous (SC) injection of either vehicle (saline) or varying doses of this compound.

-

Post-injection Monitoring: Immediately after injection, animals are returned to the activity cages, and locomotor activity is recorded continuously for a set period (e.g., 2 hours).

-

Data Analysis: The total locomotor activity counts for each animal are compiled. The data is analyzed to compare the activity levels of the drug-treated groups to the vehicle control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal sedative effect).

Conclusion and Future Directions

This compound has been a cornerstone of veterinary sedation and analgesia for decades, a success owed to its high potency and selectivity for α2-adrenergic receptors.[9][16] The development of its single, active enantiomer, dexmedetomidine, translated this pharmacological precision into a valuable tool for human medicine, particularly in critical care sedation.[2] The well-defined mechanism of action, predictable pharmacokinetics, and extensive history of use provide a solid foundation for its clinical applications.

Future research may continue to explore new therapeutic areas for α2-agonists, optimize delivery systems, and develop novel compounds with even more refined receptor subtype selectivity to maximize therapeutic benefits while minimizing side effects. The ongoing study of the intricate signaling pathways activated by these agents will undoubtedly uncover further opportunities for drug development.

References

- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classics in Chemical Neuroscience: Medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medetomidine - Wikipedia [en.wikipedia.org]

- 4. med.virginia.edu [med.virginia.edu]

- 5. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to the clinical pharmacology of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cfsre.org [cfsre.org]

- 11. The clinical efficacy of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

Medetomidine Hydrochloride: A Technical Guide to Solubility and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of medetomidine (B1201911) hydrochloride in various solvents and under different conditions. The information is curated to support research, formulation development, and analytical activities involving this potent α2-adrenergic agonist.

Core Properties of Medetomidine Hydrochloride

This compound is a synthetic compound used as a surgical anesthetic and analgesic, primarily in veterinary medicine.[1][2][3] It is a white or off-white crystalline powder.[4] The compound is a racemic mixture of two stereoisomers: dexmedetomidine (B676), the pharmacologically active S-enantiomer, and the inactive R-enantiomer, levomedetomidine.[5]

Solubility Profile

This compound's solubility is a critical parameter for the preparation of stock solutions and formulations. It exhibits good solubility in water and various organic solvents.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| Water | ≥ 50 | ≥ 211.20 | [6] |

| Water | 48.5 | 204.86 | [2] |

| Water | 19.8 (at 20°C, pH 7) | - | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 | 8.45 | [2][7] |

| Ethanol | ~30 | - | [7] |

| Ethanol | 59.0 | 249.22 | [2] |

| Ethanol | 100 | 422.40 | [6] |

| Dimethyl Sulfoxide (DMSO) | ~25 | - | [7] |

| Dimethyl Sulfoxide (DMSO) | 45.67 | 192.90 | [2] |

| Dimethyl Sulfoxide (DMSO) | 100 | 422.40 | [6] |

| Dimethylformamide (DMF) | ~25 | 105.60 | [2][7] |

| Methanol (B129727) | Soluble | - | [4] |

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions and methodologies.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, including:

-

pH: As a hydrochloride salt, its solubility in aqueous solutions is pH-dependent.

-

Solvent Polarity: The compound's structure allows for solubility in both polar protic (water, ethanol) and polar aprotic (DMSO, DMF) solvents.

Stability in Solution

Understanding the stability of this compound in solution is crucial for ensuring its potency and safety in formulations and experimental settings. While specific, detailed stability studies on medetomidine are limited, extensive data is available for its active enantiomer, dexmedetomidine. Given their identical chemical structure apart from stereochemistry, the stability profile of dexmedetomidine serves as a reliable surrogate for medetomidine.

Stability of Dexthis compound Solutions

The following tables summarize the stability of dexthis compound in 0.9% sodium chloride solution under various storage conditions.

Table 1: Stability in Polyvinyl Chloride (PVC) Bags at 23 ± 2 °C [8][9]

| Concentration (µg/mL) | Duration | Remaining Concentration |

| 4 | 48 hours | > 97% |

| 8 | 48 hours | > 97% |

| 12 | 48 hours | > 97% |

| 20 | 48 hours | > 97% |

Table 2: Long-Term Stability in PVC and Non-PVC Bags [10]

| Concentration (µg/mL) | Storage Condition | Duration | Remaining Concentration |

| 4 | Refrigerated | 14 days | 95.8% - 98.9% |

| 4 | Room Temperature | 48 hours | > 90% |

Table 3: Stability in Polypropylene Syringes [11][12]

| Concentration (µg/mL) | Storage Condition | Duration | Remaining Concentration |

| 4 | Room Temperature (20-25°C) | 48 hours | > 90% |

| 4 | Refrigerated (5°C) | 14 days | > 95% |

Forced Degradation Studies of Dexmedetomidine

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Table 4: Summary of Forced Degradation Conditions and Results for Dexmedetomidine [13]

| Condition | Details | Observation |

| Acidic | 5 N HCl at 60°C for 24 hours | 5.5% loss, no degradation products detected. |

| Basic | 5 N NaOH at 60°C for 48 hours | 24.5% degradation, one degradation product observed. |

| Oxidative | 15% H₂O₂ at 60°C for 1 hour | 74.2% degradation, six degradation products detected. |

| Thermal | 90°C for up to 2 days | No degradation observed. |

| Photochemical | UV light (254 nm) for up to 2 days | No degradation observed. |

Note: A separate study noted that extensive degradation products were observed under basic conditions, with only minor degradation under acidic, oxidative, and photochemical conditions.[8][9][14]

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Equilibrium Method)

This protocol is based on the shake-flask method, which is considered the gold standard for solubility determination.[15]

Objective: To determine the equilibrium solubility of this compound in aqueous media at a specific pH and temperature.

Materials:

-

This compound powder

-

Aqueous buffer of desired pH (e.g., phosphate (B84403) buffer, pH 7.2)

-

Volumetric flasks

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.

-

Dilution: Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating HPLC method and perform forced degradation studies, consistent with ICH guidelines.[16][17][18]

Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method capable of separating the intact drug from its degradation products.

Part 1: HPLC Method Development

-

Column Selection: Choose a suitable reversed-phase column (e.g., C18).

-

Mobile Phase Optimization: Develop an isocratic or gradient mobile phase (e.g., a mixture of methanol or acetonitrile (B52724) and a buffer) that provides good resolution and peak shape for medetomidine.

-

Detection: Use a UV detector at a wavelength where medetomidine has significant absorbance (e.g., ~212 nm).[7]

-

Method Validation: Validate the HPLC method for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.

Part 2: Forced Degradation Study

-